N-bis(4-methylphenoxy)phosphorylaniline
Description
N-bis(4-methylphenoxy)phosphorylaniline is a phosphorus-containing aromatic amine derivative. Phosphorylaniline derivatives typically exhibit a central phosphorus atom bonded to aromatic groups (e.g., substituted phenoxy) and an aniline moiety. Such compounds are often synthesized via nucleophilic substitution or condensation reactions, as seen in related amine-phosphorus systems .
Properties
IUPAC Name |
N-bis(4-methylphenoxy)phosphorylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO3P/c1-16-8-12-19(13-9-16)23-25(22,21-18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRANVSOHVLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with 4-methylphenol and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phosphoryl chloride reacts with 4-methylphenol in the presence of a base such as pyridine to form bis(4-methylphenoxy)phosphoryl chloride.
Step 2: The bis(4-methylphenoxy)phosphoryl chloride is then reacted with aniline to yield this compound.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-methylphenoxy)phosphorylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other lower oxidation state derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-bis(4-methylphenoxy)phosphorylaniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-bis(4-methylphenoxy)phosphorylaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The phenoxy groups contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-bis(2,3-epoxypropyl)aniline (CAS: 2095-06-9)
- Structure: Contains an aniline core with two epoxypropyl substituents, differing from the phosphoryl and methylphenoxy groups in N-bis(4-methylphenoxy)phosphorylaniline.
- Properties: Not classified as a PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) substance . Likely less thermally stable than phosphorylaniline derivatives due to the absence of phosphorus-based bonding.
4-Amino-N,N-bis(2-hydroxyethyl) Benzamide
- Structure: Aromatic amide with bis-hydroxyethyl substituents, lacking the phosphorus atom and phenoxy groups present in this compound.
- Properties :
- Synthesis : Derived from polyol precursors via step-growth polymerization, differing from phosphorylaniline’s probable synthesis involving phosphorus reagents .
Bis(2-chloroethyl)amine Derivatives
- Structure: Chlorinated ethyl groups attached to a central amine, contrasting with the phosphoryl-phenoxy-aniline framework.
- Properties: High reactivity due to chloroethyl groups, making them intermediates for alkylating agents or chemical weapons . Lower thermal stability compared to phosphorus-containing analogs like this compound.
Data Table: Comparative Properties of Related Compounds
| Compound | Core Structure | Key Substituents | Thermal Stability | Key Applications |
|---|---|---|---|---|
| This compound | Phosphoryl-aniline | 4-methylphenoxy | High (inferred) | Flame retardants, coordination |
| N,N-bis(2,3-epoxypropyl)aniline | Aniline | Epoxypropyl | Moderate | Epoxy resins |
| 4-Amino-N,N-bis(2-hydroxyethyl) benzamide | Benzamide | Hydroxyethyl | Moderate-High | Coatings, anti-corrosives |
| Bis(2-chloroethyl)amine | Amine | Chloroethyl | Low | Alkylating agents |
Q & A
Q. How can researchers optimize the synthesis of N-bis(4-methylphenoxy)phosphorylaniline to improve yield and purity?
Methodological Answer:
- Stoichiometric Control: Ensure precise molar ratios of reactants (e.g., 4-methylphenol and phosphoryl chloride) to minimize side reactions. Excess reagents may lead to byproducts like bis(4-methylphenyl) phenyl phosphate .
- Purification Techniques: Use column chromatography with silica gel or preparative HPLC to isolate the target compound. Analytical HPLC (as per pharmaceutical impurity standards) can validate purity .
- Reaction Monitoring: Employ in-situ FTIR or NMR to track reaction progress and identify intermediates, such as phosphorylated intermediates observed in analogous syntheses .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What safety protocols should be followed when handling phosphorylated aromatic amines like this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Phosphorylated compounds may hydrolyze to release irritants .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
- Waste Disposal: Neutralize acidic byproducts (e.g., phosphoric acid derivatives) with sodium bicarbonate before disposal, adhering to institutional hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT Calculations: Use density functional theory (DFT) to model frontier molecular orbitals (FMOs). For example, studies on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives revealed that electron-donating groups (e.g., methylphenoxy) enhance hole-transport properties in perovskite solar cells .
- Solvent Effects: Simulate solvent interactions (e.g., tetrahydrofuran or dichloromethane) using polarizable continuum models (PCMs) to predict solubility and aggregation behavior .
- Validation: Compare computed UV-Vis spectra with experimental data to refine parameters like excitation energies .
Q. What strategies resolve contradictory data in the compound’s reactivity under different solvent conditions?
Methodological Answer:
- Systematic Solvent Screening: Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. For instance, ionic liquid electrolytes stabilize phosphorylated intermediates, reducing side reactions .
- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates. Conflicting data may arise from solvent-dependent activation barriers, as seen in analogous phosphoryl transfer reactions .
- Controlled Humidity: Moisture-sensitive reactions (e.g., phosphorylation) require anhydrous conditions, validated by Karl Fischer titration .
Q. How does structural modification of the phosphoryl group affect the compound’s biological activity?
Methodological Answer:
- Derivatization Approaches: Replace the phosphoryl group with sulfonyl or carbonyl analogs and compare bioactivity. For example, bis(trifluoromethyl)alkyl-thiazolyl ureas showed enhanced anticancer activity via phosphorylation pathway inhibition .
- Enzymatic Assays: Test inhibitory effects on kinases or phosphatases using fluorescence-based assays. Hydroxamic acid derivatives, like those in hydroxamate synthesis studies, provide a reference for phosphorylation-dependent mechanisms .
- SAR Studies: Correlate substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) with activity trends, leveraging QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
